molecular formula C9H17O4P B14613433 Dimethyl (2-oxocycloheptyl)phosphonate CAS No. 60719-14-4

Dimethyl (2-oxocycloheptyl)phosphonate

Cat. No.: B14613433
CAS No.: 60719-14-4
M. Wt: 220.20 g/mol
InChI Key: JOSLDGKQNYTOBA-UHFFFAOYSA-N
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Description

Dimethyl (2-oxocycloheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H17O4P. It is also known as (2-Oxoheptyl)phosphonic acid dimethyl ester. This compound is characterized by the presence of a phosphonate group attached to a seven-membered cycloheptanone ring. It is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-oxocycloheptyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of cycloheptanone with dimethyl phosphite in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the phosphonate ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-oxocycloheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (2-oxocycloheptyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including heterocycles and phosphonylated derivatives.

    Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of dimethyl (2-oxocycloheptyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can form strong bonds with metal ions and enzymes, influencing biochemical pathways. The compound’s reactivity is largely determined by the presence of the phosphonate group, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (2-oxopropyl)phosphonate: Similar in structure but with a smaller cycloalkyl group.

    Dimethyl (hexanoylmethyl)phosphonate: Another related compound with a different alkyl chain length.

Uniqueness

Dimethyl (2-oxocycloheptyl)phosphonate is unique due to its seven-membered ring structure, which imparts distinct chemical properties. This structural feature influences its reactivity and makes it suitable for specific applications that other phosphonates may not be able to achieve.

Properties

CAS No.

60719-14-4

Molecular Formula

C9H17O4P

Molecular Weight

220.20 g/mol

IUPAC Name

2-dimethoxyphosphorylcycloheptan-1-one

InChI

InChI=1S/C9H17O4P/c1-12-14(11,13-2)9-7-5-3-4-6-8(9)10/h9H,3-7H2,1-2H3

InChI Key

JOSLDGKQNYTOBA-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1CCCCCC1=O)OC

Origin of Product

United States

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